molecular formula C54H69N11O6S B12380543 Protac ppm-3

Protac ppm-3

Cat. No.: B12380543
M. Wt: 1000.3 g/mol
InChI Key: QGJQNPNZAYRDMS-OESUUHGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Protac ppm-3 is a selective proteolysis-targeting chimera (PROTAC) that functions as an ERK5 degrader. It exhibits a potent inhibitory concentration (IC50) of 62.4 nM. Unlike traditional inhibitors, this compound does not directly inhibit tumor cell growth but influences tumor progression by affecting macrophage differentiation .

Preparation Methods

The synthesis of Protac ppm-3 involves the creation of a heterobifunctional molecule that includes a ligand for the target protein (ERK5), a linker, and a ligand for an E3 ubiquitin ligase. The synthetic route typically involves multiple steps of organic synthesis, including the formation of amide bonds and click chemistry for assembling the components

Chemical Reactions Analysis

Protac ppm-3 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include organic solvents, catalysts, and specific ligands for the target protein and E3 ligase. The major products formed are the assembled PROTAC molecules, which are then purified and characterized for their biological activity.

Scientific Research Applications

Protac ppm-3 has several scientific research applications:

Mechanism of Action

Protac ppm-3 exerts its effects by hijacking the ubiquitin-proteasome system. It binds to ERK5 and an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the transfer of ubiquitin molecules to ERK5, marking it for degradation by the proteasome. This process reduces the levels of ERK5 in the cell, thereby modulating its biological activity .

Comparison with Similar Compounds

Protac ppm-3 is unique in its selectivity for ERK5. Similar compounds include:

  • PROTAC α-synuclein degrader 3
  • PROTAC TTK degrader-1
  • PROTAC TG2 degrader-1
  • PROTAC BRD4 Degrader-16
  • PROTAC SMARCA2 degrader-2
  • PROTAC NSD3 degrader-1

These compounds target different proteins and have varying degrees of selectivity and efficacy

Properties

Molecular Formula

C54H69N11O6S

Molecular Weight

1000.3 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[7-[4-[4-[(5,11-dimethyl-6-oxopyrimido[4,5-b][1,4]benzodiazepin-2-yl)amino]-3-methoxyphenyl]piperazin-1-yl]heptanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C54H69N11O6S/c1-34(36-18-20-37(21-19-36)47-35(2)56-33-72-47)57-50(68)43-30-39(66)32-65(43)52(70)48(54(3,4)5)59-46(67)17-11-9-10-14-24-63-25-27-64(28-26-63)38-22-23-41(45(29-38)71-8)58-53-55-31-44-49(60-53)61(6)42-16-13-12-15-40(42)51(69)62(44)7/h12-13,15-16,18-23,29,31,33-34,39,43,48,66H,9-11,14,17,24-28,30,32H2,1-8H3,(H,57,68)(H,59,67)(H,55,58,60)/t34-,39+,43-,48+/m0/s1

InChI Key

QGJQNPNZAYRDMS-OESUUHGFSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCN4CCN(CC4)C5=CC(=C(C=C5)NC6=NC=C7C(=N6)N(C8=CC=CC=C8C(=O)N7C)C)OC)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN4CCN(CC4)C5=CC(=C(C=C5)NC6=NC=C7C(=N6)N(C8=CC=CC=C8C(=O)N7C)C)OC)O

Origin of Product

United States

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